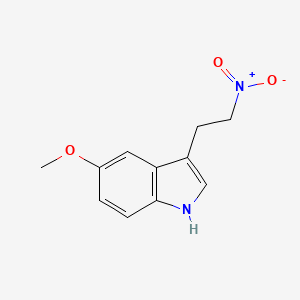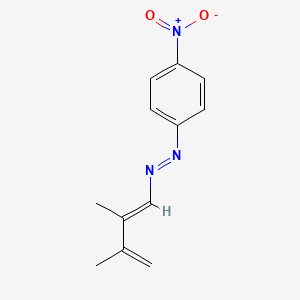
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is an organic compound that belongs to the class of azo compounds. Azo compounds are characterized by the presence of a nitrogen-nitrogen double bond (N=N) and are widely used in various industries, particularly as dyes and pigments. The compound this compound is known for its vibrant color and has applications in both scientific research and industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene typically involves the diazotization of p-nitroaniline followed by coupling with 2,3-dimethyl-1,3-butadiene. The reaction conditions often require an acidic medium to facilitate the diazotization process. The general steps are as follows:
- p-Nitroaniline is treated with sodium nitrite (NaNO2) in the presence of hydrochloric acid (HCl) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with 2,3-dimethyl-1,3-butadiene to form the azo compound.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Analyse Des Réactions Chimiques
Types of Reactions
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can lead to the formation of amines.
Substitution: The compound can participate in electrophilic substitution reactions, particularly at the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and catalytic hydrogenation are commonly used.
Substitution: Electrophilic substitution reactions often require catalysts such as Lewis acids (e.g., AlCl3).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of corresponding amines.
Substitution: Formation of substituted aromatic compounds.
Applications De Recherche Scientifique
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a standard for spectrophotometric analysis.
Biology: Employed in the study of enzyme kinetics and as a probe for studying biological membranes.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Utilized as a dye in textile and printing industries, and as a colorant in plastics and coatings.
Mécanisme D'action
The mechanism of action of 1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene involves its interaction with molecular targets through the azo group. The compound can undergo reduction to form amines, which can then interact with various biological molecules. The pathways involved include:
Enzymatic Reduction: Reduction by enzymes such as azoreductases.
Binding to Proteins: Interaction with proteins and enzymes, affecting their function.
Comparaison Avec Des Composés Similaires
Similar Compounds
1-(4-Nitrophenylazo)-2-naphthol: Another azo compound with similar applications in dyes and pigments.
Azo Violet: Used as a pH indicator and dye.
p-Nitrophenylacetic Acid: Used in various chemical reactions and as a reagent.
Uniqueness
1-(p-Nitrophenylazo)-2,3-dimethyl-1,3-butadiene is unique due to its specific structure, which imparts distinct chemical and physical properties. Its vibrant color and stability make it particularly valuable in industrial applications, while its reactivity allows for diverse scientific research applications.
Propriétés
Numéro CAS |
73758-21-1 |
|---|---|
Formule moléculaire |
C12H13N3O2 |
Poids moléculaire |
231.25 g/mol |
Nom IUPAC |
[(1E)-2,3-dimethylbuta-1,3-dienyl]-(4-nitrophenyl)diazene |
InChI |
InChI=1S/C12H13N3O2/c1-9(2)10(3)8-13-14-11-4-6-12(7-5-11)15(16)17/h4-8H,1H2,2-3H3/b10-8+,14-13? |
Clé InChI |
GHOAYIQDKAEILV-LOWSQBDPSA-N |
SMILES isomérique |
CC(=C)/C(=C/N=NC1=CC=C(C=C1)[N+](=O)[O-])/C |
SMILES canonique |
CC(=C)C(=CN=NC1=CC=C(C=C1)[N+](=O)[O-])C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


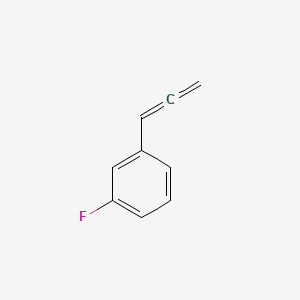

![2-(3-Chlorophenyl)-3-methyl-3H-naphtho[1,2-D]imidazole](/img/structure/B14457483.png)
![Bicyclo[2.2.1]hept-5-ene-2-carboxylic acid, 1,6-dimethyl-5-(1-methylethenyl)-, methyl ester](/img/structure/B14457491.png)
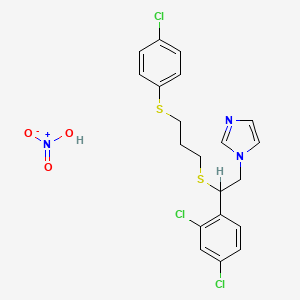
![1-[2-(Acetyloxy)ethyl]-2,4,6-trimethylpyridin-1-ium perchlorate](/img/structure/B14457505.png)
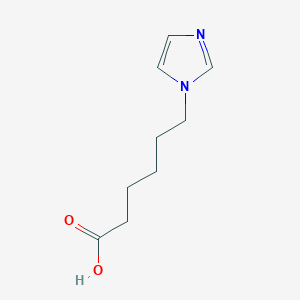
![1,1'-[(2-Methylpropane-1,1-diyl)disulfonyl]bis(4-methylbenzene)](/img/structure/B14457508.png)
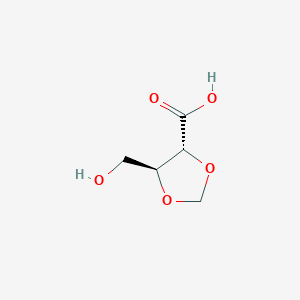
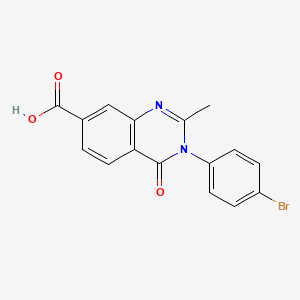
![2,5-Pyrrolidinedione, 1-[(4-azido-2-nitrobenzoyl)oxy]-](/img/structure/B14457531.png)

![1-Iodo-2,8,9-trioxa-5-aza-1-germabicyclo[3.3.3]undecane](/img/structure/B14457547.png)
